molecular formula C19H21NO2 B2904943 (2E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide CAS No. 431912-88-8

(2E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide

Cat. No.: B2904943
CAS No.: 431912-88-8
M. Wt: 295.382
InChI Key: XRPCTCJQYVXUDJ-JXMROGBWSA-N
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Description

(2E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide: is an organic compound that belongs to the class of amides. This compound features a conjugated system with a double bond (2E) configuration, which contributes to its unique chemical properties. The presence of both 3,5-dimethylphenyl and 4-ethoxyphenyl groups makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: The reaction between 3,5-dimethylaniline and 3-(4-ethoxyphenyl)prop-2-enoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) can yield the desired amide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the double bond, converting it into a single bond and altering the compound’s properties.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Saturated amide.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes, aiding in biochemical studies.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals due to its unique structure.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which (2E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors, leading to inhibition or activation.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(3,5-dimethylphenyl)-3-phenylprop-2-enamide: Lacks the ethoxy group, leading to different chemical properties.

    (2E)-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and applications.

Uniqueness

    Ethoxy Group: The presence of the ethoxy group in (2E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide imparts unique electronic and steric effects, distinguishing it from similar compounds.

    Conjugated System:

Properties

IUPAC Name

(E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-4-22-18-8-5-16(6-9-18)7-10-19(21)20-17-12-14(2)11-15(3)13-17/h5-13H,4H2,1-3H3,(H,20,21)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPCTCJQYVXUDJ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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